molecular formula C21H27FN2O3 B5500540 3-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5500540
M. Wt: 374.4 g/mol
InChI Key: BEYAEIJMMUGRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Fluorobenzyl)piperazino]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorobenzyl group

Properties

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c22-17-7-1-14(2-8-17)13-23-9-11-24(12-10-23)20(25)18-15-3-5-16(6-4-15)19(18)21(26)27/h1-2,7-8,15-16,18-19H,3-6,9-13H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYAEIJMMUGRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-fluorobenzyl)piperazino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This core is then functionalized with a piperazine ring, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Fluorobenzyl)piperazino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-{[4-(4-Fluorobenzyl)piperazino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorobenzyl)piperazino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the bicyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzyl group in 3-{[4-(4-fluorobenzyl)piperazino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes the compound particularly valuable for specific applications where these properties are desired .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.